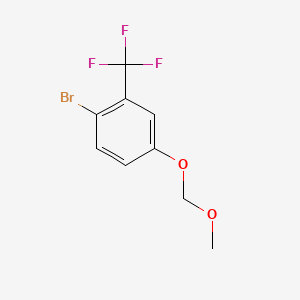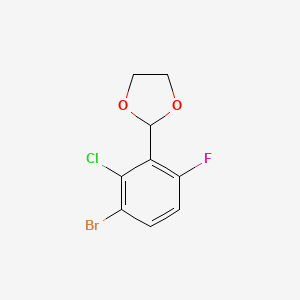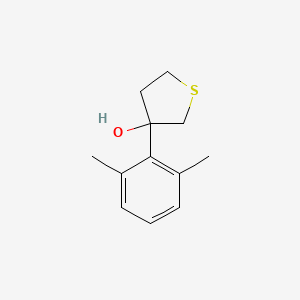
1-(4-Pentylphenyl)propane-2-methyl-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pentylphenyl)propane-2-methyl-2-thiol, also known as 4-pentylthiophenol (PTT), is a thiol-containing compound that has been studied for its potential applications in medicinal chemistry and biochemistry. PTT has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as a variety of other biological effects. The structure of PTT is composed of a single aromatic ring, a propane backbone, and a thiol group. This compound is of particular interest due to its ability to interact with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of PTT is still unclear. However, studies have suggested that PTT may act through a variety of mechanisms, including the inhibition of cyclooxygenase-2 and nitric oxide synthase enzymes, the modulation of gene expression, and the inhibition of cell proliferation. Additionally, PTT has been found to interact with various biological molecules, such as proteins, enzymes, and DNA, and may act as an antioxidant.
Biochemical and Physiological Effects
PTT has been found to possess a variety of biochemical and physiological effects. Studies have shown that PTT has anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, PTT has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase. Furthermore, PTT has been found to interact with various biological molecules, including proteins, enzymes, and DNA.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PTT in lab experiments is its ability to interact with various biological molecules, such as proteins, enzymes, and DNA. Additionally, PTT has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are several limitations to using PTT in lab experiments. PTT is highly volatile and may be difficult to store and handle. Additionally, the exact mechanism of action of PTT is still unclear, and further research is needed to fully understand its biological effects.
Future Directions
There are several potential future directions for the study of PTT. First, further research is needed to fully understand the exact mechanism of action of PTT. Additionally, studies should be conducted to explore the potential therapeutic applications of PTT in various diseases and disorders. Finally, further research should be conducted to explore the potential interactions between PTT and other biological molecules.
Synthesis Methods
PTT can be synthesized through a variety of methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. The Grignard reagent method involves the reaction of 4-pentylphenyl bromide and 2-mercaptoethanol in the presence of zinc chloride. The palladium-catalyzed cross-coupling method involves the reaction of 4-pentylphenyl bromide and 2-mercaptoethanol in the presence of a palladium catalyst.
Scientific Research Applications
PTT has been studied for its potential applications in medicinal chemistry and biochemistry. Studies have shown that PTT has anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been found to interact with various biological molecules, including proteins, enzymes, and DNA. Furthermore, PTT has been studied for its ability to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
properties
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESFFMFRBHAKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)(C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pentylphenyl)propane-2-methyl-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














